molecular formula C10H12FN B15321479 3-(4-Fluoro-2-methylphenyl)prop-2-en-1-amine

3-(4-Fluoro-2-methylphenyl)prop-2-en-1-amine

Cat. No.: B15321479
M. Wt: 165.21 g/mol
InChI Key: FXJMXGNCXQRICF-NSCUHMNNSA-N
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Description

3-(4-Fluoro-2-methylphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C10H12FN It is a derivative of phenylpropene, where the phenyl ring is substituted with a fluorine atom at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-methylphenyl)prop-2-en-1-amine typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The reaction conditions often include solvents like ethanol or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-methylphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogen gas with a catalyst

    Nucleophiles: Hydroxyl groups, amino groups

Major Products

The major products formed from these reactions include imines, nitriles, saturated amines, and substituted phenylpropene derivatives .

Scientific Research Applications

3-(4-Fluoro-2-methylphenyl)prop-2-en-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-methylphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluoro-3-methylphenyl)prop-2-en-1-amine
  • 3-(2,6-Difluorophenyl)prop-2-en-1-amine
  • 3-(4-Chloro-2-methylphenyl)prop-2-en-1-amine

Uniqueness

3-(4-Fluoro-2-methylphenyl)prop-2-en-1-amine is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

(E)-3-(4-fluoro-2-methylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12FN/c1-8-7-10(11)5-4-9(8)3-2-6-12/h2-5,7H,6,12H2,1H3/b3-2+

InChI Key

FXJMXGNCXQRICF-NSCUHMNNSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)F)/C=C/CN

Canonical SMILES

CC1=C(C=CC(=C1)F)C=CCN

Origin of Product

United States

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